molecular formula C23H29N5O2 B3792981 N-[[1-[5-(2-methylpropyl)-1H-pyrazole-3-carbonyl]piperidin-3-yl]methyl]-1H-indole-2-carboxamide

N-[[1-[5-(2-methylpropyl)-1H-pyrazole-3-carbonyl]piperidin-3-yl]methyl]-1H-indole-2-carboxamide

Cat. No.: B3792981
M. Wt: 407.5 g/mol
InChI Key: HXXPREZUQGMHCC-UHFFFAOYSA-N
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Description

N-[[1-[5-(2-methylpropyl)-1H-pyrazole-3-carbonyl]piperidin-3-yl]methyl]-1H-indole-2-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, holds promise for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[1-[5-(2-methylpropyl)-1H-pyrazole-3-carbonyl]piperidin-3-yl]methyl]-1H-indole-2-carboxamide involves multiple steps, starting with the preparation of the indole core. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions

Industrial Production Methods

Industrial production of such complex compounds typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalytic systems, high-pressure reactors, and continuous flow processes to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

N-[[1-[5-(2-methylpropyl)-1H-pyrazole-3-carbonyl]piperidin-3-yl]methyl]-1H-indole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[[1-[5-(2-methylpropyl)-1H-pyrazole-3-carbonyl]piperidin-3-yl]methyl]-1H-indole-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[[1-[5-(2-methylpropyl)-1H-pyrazole-3-carbonyl]piperidin-3-yl]methyl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes . The compound may exert its effects through modulation of signaling pathways, enzyme inhibition, or receptor activation.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    Indole-2-carboxylic acid: A simpler indole derivative with carboxylic acid functionality.

    1H-indole-3-carboxamide: Another indole derivative with amide functionality.

Uniqueness

N-[[1-[5-(2-methylpropyl)-1H-pyrazole-3-carbonyl]piperidin-3-yl]methyl]-1H-indole-2-carboxamide is unique due to the presence of both pyrazole and piperidine moieties, which may contribute to its distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

N-[[1-[5-(2-methylpropyl)-1H-pyrazole-3-carbonyl]piperidin-3-yl]methyl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N5O2/c1-15(2)10-18-12-21(27-26-18)23(30)28-9-5-6-16(14-28)13-24-22(29)20-11-17-7-3-4-8-19(17)25-20/h3-4,7-8,11-12,15-16,25H,5-6,9-10,13-14H2,1-2H3,(H,24,29)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXXPREZUQGMHCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC(=NN1)C(=O)N2CCCC(C2)CNC(=O)C3=CC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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